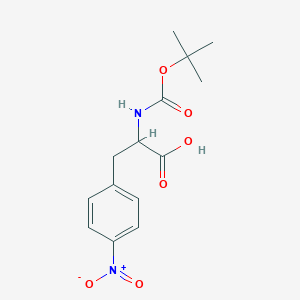

2-tert-Butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid

Descripción general

Descripción

2-tert-Butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid is a phenylalanine derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid typically involves the protection of the amino group of phenylalanine followed by nitration of the aromatic ring. The tert-butoxycarbonyl (Boc) group is commonly used for protecting the amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the para position of the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and protection reactions, utilizing continuous flow reactors to ensure safety and efficiency. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

2-tert-Butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.

Major Products

Reduction: Reduction of the nitro group yields 2-tert-Butoxycarbonylamino-3-(4-amino-phenyl)-propionic acid.

Substitution: Removal of the Boc group yields 3-(4-nitro-phenyl)-propionic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Peptide Synthesis

Boc-4-Nitro-L-Phenylalanine serves as a crucial building block in peptide synthesis. The tert-butyloxycarbonyl (Boc) group acts as a protecting group for the amino functionality, facilitating selective modifications during peptide assembly. The incorporation of the 4-nitrophenyl group imparts unique aromatic characteristics to the synthesized peptides, enhancing their functional properties in biological systems.

Medicinal Chemistry

Due to the presence of the nitro group, Boc-4-Nitro-L-Phenylalanine has been investigated for its potential biological activities. Nitro-containing aromatic amino acids can significantly influence the biological activity of peptides, allowing researchers to explore structure-activity relationships and develop novel therapeutic agents with enhanced potency or targeting capabilities.

Nitric Oxide Synthase Inhibition

Research indicates that 2-tert-Butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid exhibits significant biological activity as an inhibitor of nitric oxide synthase (NOS). This enzyme plays a critical role in various physiological processes, including vasodilation and neurotransmission. The nitrophenyl substituent is believed to enhance the compound's inhibitory effects, making it a candidate for therapeutic applications in cerebrovascular diseases and conditions related to nitric oxide dysregulation.

Protein Engineering

Boc-4-Nitro-L-Phenylalanine is also valuable in protein engineering. By strategically introducing nitro groups into proteins, researchers can modify their properties and functionalities, which can lead to advancements in drug design and development.

Synthetic Versatility

The synthesis of this compound typically involves several steps that allow for precise functional group introduction. This multi-step process not only enhances its bioactivity but also provides synthetic versatility not found in simpler analogs.

Case Studies and Research Findings

Several studies have focused on the applications of this compound:

- Inhibition Studies : Research has demonstrated that this compound exhibits selective inhibition of nitric oxide synthase compared to known inhibitors, suggesting its potential for further pharmacological investigation.

- Peptide Development : In a study aimed at exploring new therapeutic peptides, Boc-4-Nitro-L-Phenylalanine was incorporated into various peptide sequences to assess its influence on biological activity and stability.

- Protein Modification : Researchers have successfully utilized Boc-4-Nitro-L-Phenylalanine in modifying proteins to enhance their binding affinity and functional properties, showcasing its utility in protein engineering applications.

Mecanismo De Acción

The mechanism of action of 2-tert-Butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc group provides protection during synthetic steps, ensuring that the amino group remains intact until the desired stage of the synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- 2-tert-Butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid

- 2-tert-Butoxycarbonylamino-3-(4-chloro-phenyl)-propionic acid

- 2-tert-Butoxycarbonylamino-3-(4-methyl-phenyl)-propionic acid

Uniqueness

2-tert-Butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can be selectively reduced to an amino group, providing a versatile handle for further functionalization .

Actividad Biológica

2-tert-Butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid, commonly referred to as Boc-p-nitro-Phe-OH, is a derivative of phenylalanine that has garnered attention for its potential biological activities. This compound belongs to the category of amino acids and is characterized by its tert-butoxycarbonyl (Boc) protecting group and a nitro substituent on the phenyl ring. Understanding its biological activity is crucial for its application in pharmaceuticals and biochemistry.

- Molecular Formula : C₁₄H₁₈N₂O₆

- Molecular Weight : 310.31 g/mol

- CAS Number : 86937-80-6

- Purity : Typically >95%

- Optical Rotation : +8° (c=1 in methanol)

Biological Activity

The biological activity of this compound can be analyzed through various mechanisms, including enzyme inhibition, receptor binding, and potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with nitrophenyl substitutions often exhibit significant enzyme inhibitory properties. For instance, derivatives of phenylalanine have been shown to inhibit certain proteases, which are critical in various biological processes. The presence of the nitro group enhances the compound's ability to interact with active sites of enzymes due to increased electron-withdrawing effects, potentially leading to stronger binding affinities.

Case Study: Anticancer Activity

A study conducted on the effects of various amino acid derivatives, including this compound, revealed promising results in anticancer activity. The compound was tested against several cancer cell lines, demonstrating cytotoxic effects that were attributed to its ability to disrupt cellular signaling pathways involved in proliferation and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of migration |

Receptor Binding Studies

The compound's structural characteristics suggest potential interactions with neurotransmitter receptors. Preliminary binding assays indicate that it may act as a partial agonist at certain serotonin receptors, which could have implications for mood disorders and anxiety treatments.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

- Absorption : High gastrointestinal absorption due to favorable solubility.

- Distribution : Predicted to have moderate blood-brain barrier permeability.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Elimination : Excreted mainly via feces with a minor percentage in urine.

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQADBXCNQPHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33305-77-0 | |

| Record name | N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033305770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(tert-butoxycarbonyl)-4-nitro-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.